

physical and chemical properties of 4-(pyridin-2-yl)butanoic acid

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Compound of Interest

Compound Name: 4-(Pyridin-2-yl)butanoic acid

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An In-depth Technical Guide to **4-(Pyridin-2-yl)butanoic Acid**: Physicochemical Properties and Experimental Analysis

Introduction

4-(Pyridin-2-yl)butanoic acid is a heterocyclic compound incorporating a pyridine ring and a butanoic acid chain. This unique structural combination imparts a range of physicochemical properties that make it a molecule of significant interest in medicinal chemistry and drug development. The presence of both a basic pyridine nitrogen and an acidic carboxylic acid group allows for diverse chemical modifications and interactions with biological targets. This guide provides a comprehensive overview of the physical and chemical properties of **4-(pyridin-2-yl)butanoic acid**, along with detailed experimental protocols for its characterization, tailored for researchers, scientists, and professionals in the field of drug development.

Molecular and Physicochemical Properties

The fundamental properties of **4-(pyridin-2-yl)butanoic acid** are summarized in the table below. These parameters are crucial for its identification, handling, and application in various experimental settings.

Property	Value	Source(s)
CAS Number	102879-51-6	[1][2][3][4][5]
Molecular Formula	C ₉ H ₁₁ NO ₂	[1][2][3][5]
Molecular Weight	165.19 g/mol	[1][2][3][5]
Melting Point	84-85 °C	[1]
Boiling Point (Predicted)	303.7±17.0 °C	[1]
Density (Predicted)	1.154±0.06 g/cm ³	[1]
pKa (Predicted)	4.46±0.10	[1]
IUPAC Name	4-(pyridin-2-yl)butanoic acid	[3]
SMILES	<chem>C(CC1=NC=CC=C1)CC(=O)O</chem>	[6]
InChI	InChI=1S/C9H11NO2/c11-9(12)6-3-5-8-4-1-2-7-10-8/h1-2,4,7H,3,5-6H2,(H,11,12)	[3]
InChIKey	HUWVYTTVLDALOP-UHFFFAOYSA-N	[3]

Spectroscopic Profile

Spectroscopic analysis is essential for the structural elucidation and purity assessment of **4-(pyridin-2-yl)butanoic acid**.

- ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy:** The ¹H NMR spectrum is expected to show characteristic signals for the protons on the pyridine ring, typically in the downfield region (δ 7.0-8.5 ppm). The aliphatic protons of the butanoic acid chain would appear more upfield. The acidic proton of the carboxylic acid is highly deshielded and appears as a broad singlet in the region of δ 10-12 ppm.[7]
- ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy:** The ¹³C NMR spectrum will display distinct signals for the carbonyl carbon of the carboxylic acid (δ 160-180 ppm), the carbons of the pyridine ring, and the aliphatic carbons.[7]

- **Infrared (IR) Spectroscopy:** The IR spectrum will be characterized by a broad O-H stretching band for the carboxylic acid around $2500\text{--}3300\text{ cm}^{-1}$. A sharp C=O stretching absorption for the carbonyl group will be present around 1700 cm^{-1} . C-N and C=C stretching vibrations from the pyridine ring will also be observable.
- **Mass Spectrometry (MS):** The mass spectrum will show the molecular ion peak corresponding to the molecular weight of the compound (165.19 g/mol).^[8] Fragmentation patterns may include the loss of the carboxyl group ($-\text{COOH}$) and cleavage of the aliphatic chain.^[7]

Solubility Profile and Determination

The solubility of **4-(pyridin-2-yl)butanoic acid** is dictated by its amphoteric nature, possessing both an acidic carboxylic acid and a basic pyridine ring. This allows for solubility in both acidic and basic aqueous solutions, as well as in some organic solvents.

Experimental Protocol for Solubility Determination^[9] ^[10]^[11]

- **Preparation:** Label a series of test tubes for each solvent to be tested (e.g., water, 5% HCl, 5% NaOH, 5% NaHCO_3 , and an organic solvent like diethyl ether).
- **Sample Addition:** Add approximately 25 mg of **4-(pyridin-2-yl)butanoic acid** to each test tube.
- **Solvent Addition:** Add 0.75 mL of the respective solvent to each tube in small portions.
- **Mixing:** Vigorously shake each test tube for 60 seconds after each solvent addition.
- **Observation:** Observe whether the compound dissolves completely (soluble), partially (partially soluble), or not at all (insoluble).
- **Interpretation:**
 - Solubility in water suggests the presence of polar functional groups.
 - Solubility in 5% NaOH indicates an acidic compound (carboxylic acid).

- Solubility in 5% NaHCO_3 suggests a strong organic acid.
- Solubility in 5% HCl indicates a basic compound (pyridine ring).
- Solubility in diethyl ether suggests a nonpolar character.



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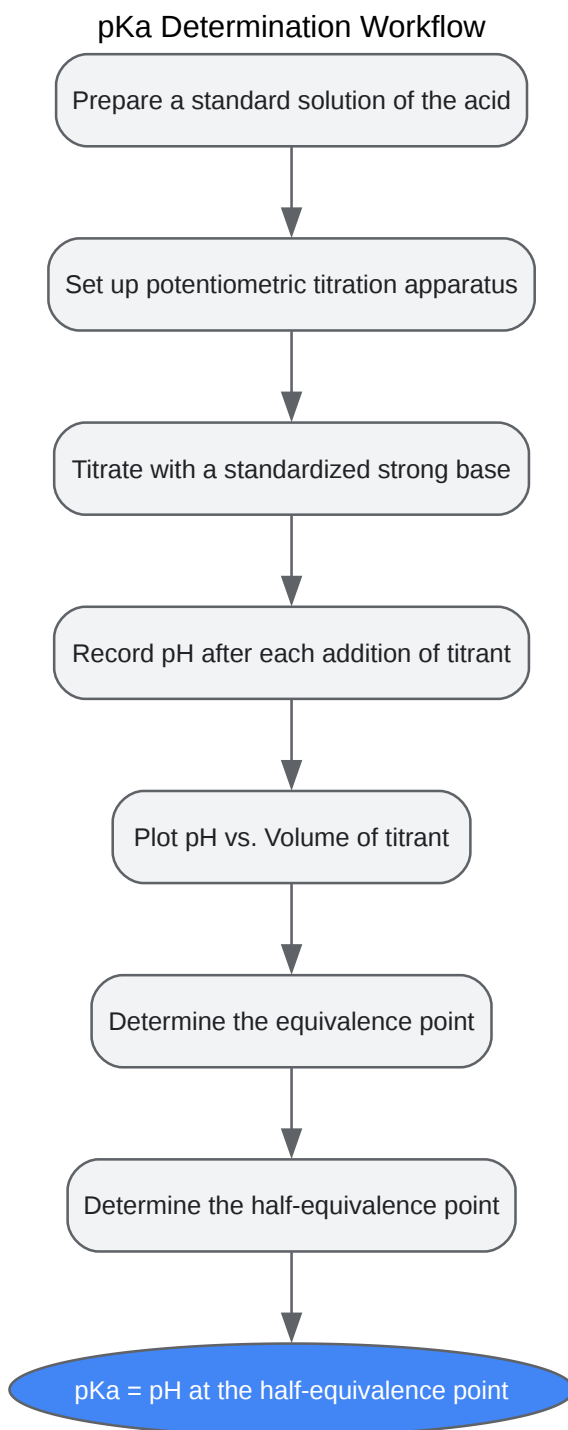
Caption: Workflow for solubility testing.

Acid-Base Properties and pKa Determination

The pKa is a quantitative measure of the strength of an acid in solution. For **4-(pyridin-2-yl)butanoic acid**, there are two ionizable groups: the carboxylic acid and the pyridinium ion (the protonated form of the pyridine ring). The predicted pKa of 4.46 likely corresponds to the carboxylic acid group.^[1]

Experimental Protocol for pKa Determination via Potentiometric Titration^[12]

- **Solution Preparation:** Prepare a standard solution of **4-(pyridin-2-yl)butanoic acid** of known concentration in a suitable solvent (e.g., water or a water-alcohol mixture if solubility is low).
- **Titration Setup:** Place the solution in a beaker with a magnetic stirrer and immerse a calibrated pH electrode and a burette containing a standardized solution of a strong base (e.g., NaOH).
- **Titration:** Add the titrant in small increments, recording the pH after each addition.
- **Data Analysis:** Plot the pH versus the volume of titrant added. The pKa can be determined from the half-equivalence point, where half of the acid has been neutralized.



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Caption: Workflow for pKa determination.

Synthesis and Reactivity

A plausible synthetic route to **4-(pyridin-2-yl)butanoic acid** could involve the reaction of a suitable pyridine derivative with a four-carbon building block. For instance, a related compound, 4-Oxo-4-(pyridin-2-ylamino)butanoic acid, is synthesized from 2-aminopyridine and succinic anhydride.[9]

The reactivity of **4-(pyridin-2-yl)butanoic acid** is characterized by the reactions of its two functional groups:

- **Carboxylic Acid Group:** This group can undergo esterification, amide formation, reduction to an alcohol, and conversion to an acid chloride. The synthesis of the ethyl ester of **4-(pyridin-2-yl)butanoic acid** has been reported, demonstrating this reactivity.[10]
- **Pyridine Ring:** The pyridine ring can undergo electrophilic substitution, although it is generally less reactive than benzene. The nitrogen atom can be alkylated or oxidized.

Applications in Research and Drug Development

The structural motifs present in **4-(pyridin-2-yl)butanoic acid** are prevalent in many biologically active molecules. The pyridine ring is a common feature in pharmaceuticals, and the carboxylic acid group can serve as a handle for forming various derivatives or as a key interacting group with biological targets. While specific applications of **4-(pyridin-2-yl)butanoic acid** are not extensively documented in publicly available literature, its analogs and derivatives are of considerable interest. For example, 4-Methoxy-2-(pyridin-3-yl)butanoic acid is a key intermediate in the synthesis of pharmaceuticals targeting neurological disorders.[11] Furthermore, related compounds like 4-oxo-4-(3-pyridyl)butanoic acid are metabolites of nicotine and have been studied in the context of tobacco use.[12][13] The structural similarity suggests that **4-(pyridin-2-yl)butanoic acid** could serve as a valuable scaffold for the development of novel therapeutic agents.

Conclusion

4-(Pyridin-2-yl)butanoic acid is a versatile molecule with a rich chemical profile. Its amphoteric nature, coupled with the reactivity of its carboxylic acid and pyridine moieties, makes it a valuable building block in organic synthesis and medicinal chemistry. A thorough understanding of its physicochemical properties, as outlined in this guide, is paramount for its effective utilization in research and drug development endeavors. The provided experimental

protocols offer a practical framework for the characterization of this and similar compounds, ensuring scientific rigor and reproducibility.

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